

An In-depth Technical Guide to (R)-(-)-Citramalic Acid Lithium

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Compound of Interest

Compound Name: (R)-(-)-Citramalic Acid Lithium

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Citramalic acid lithium is the lithium salt of (R)-(-)-citramalic acid, a chiral dicarboxylic acid. This compound is of interest to the scientific community, particularly those in drug development and metabolic research, due to its role as a biochemical intermediate and its potential applications as a chiral building block. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of **(R)-(-)-Citramalic Acid Lithium**. Detailed experimental protocols for its biotechnological production are presented, along with visualizations of its key metabolic pathways. While the therapeutic potential of the lithium ion is well-documented in neurological disorders, the specific utility of the citramalate salt in this context remains an area for future investigation.

Chemical Structure and Identification

(R)-(-)-Citramalic acid, also known as (R)-2-Hydroxy-2-methylsuccinic acid, is a C5-dicarboxylic acid. The lithium salt is formed by the reaction of (R)-(-)-citramalic acid with a lithium base.

Chemical Structure:

- Molecular Formula: C₅H₇LiO₅

- Structure: The structure consists of a butanedioic acid backbone with a methyl and a hydroxyl group attached to the second carbon atom. The lithium ion forms a salt with one of the carboxyl groups.

Identification Parameters:

Identifier	Value
IUPAC Name	lithium (3R)-3,4-dihydroxy-3-methyl-4-oxobutanoate
Canonical SMILES	[Li+].C--INVALID-LINK--(C(=O)O)O
InChI Key	SCNUAVZPSALVJI-NUBCRITNSA-N
CAS Number	6236-10-8 (for the free acid)

Physicochemical Properties

Quantitative data for **(R)-(-)-Citramalic Acid Lithium** salt is not extensively available in peer-reviewed literature. The following table summarizes the available data for the free acid and the lithium salt.

Property	(R)-(-)-Citramalic Acid	(R)-(-)-Citramalic Acid Lithium
Molecular Weight	148.11 g/mol [1]	154.05 g/mol
Appearance	White fine crystalline powder [1]	Powder or crystals [2]
Melting Point	108-110 °C [1]	Not available
Optical Rotation	$[\alpha]/D -19.0\pm2.0^\circ$ (c = 0.5 in 1 M HCl) [2]	Not available
Purity	Not applicable	≥95.0% (GC) [2]
Solubility	Soluble in PBS (pH 7.2) at 10 mg/mL [3]	Not available
Storage Temperature	2-8°C [2]	2-8°C [2]

Biological Significance and Applications

(R)-(-)-Citramalic acid is a key intermediate in several metabolic pathways. Its lithium salt is of interest for its potential applications in drug development, primarily as a chiral building block and for the established therapeutic effects of the lithium ion.

Metabolic Roles

(R)-(-)-Citramalic acid is involved in:

- The Methylaspartate Pathway: This pathway is a crucial part of glutamate metabolism in some anaerobic bacteria, such as *Clostridium tetanomorphum*.^[3]
- Isoleucine Biosynthesis: In some microorganisms, (R)-citramalate serves as a precursor in an alternative pathway for the synthesis of the essential amino acid isoleucine.^[4]

Applications in Drug Development

- Chiral Building Block: As a chiral molecule, (R)-(-)-citramalic acid and its salts are valuable starting materials for the stereoselective synthesis of complex organic molecules, including pharmaceuticals.
- Potential in Neurological Disorders: Lithium salts, such as lithium carbonate and lithium citrate, are well-established treatments for bipolar disorder and are being investigated for their neuroprotective effects in conditions like Alzheimer's disease.^{[5][6]} The therapeutic action of lithium is attributed to its ability to modulate various signaling pathways, including the inhibition of glycogen synthase kinase-3β (GSK-3β).^[5] While there is no specific research on **(R)-(-)-Citramalic Acid Lithium** for these conditions, its potential as a lithium carrier warrants further investigation.

Signaling and Metabolic Pathways

Methylaspartate Pathway

This pathway allows certain anaerobic microorganisms to ferment glutamate. (R)-(-)-Citramalate is not a direct intermediate in the main cycle but is related to the metabolism of mesaconate, an intermediate in the pathway.

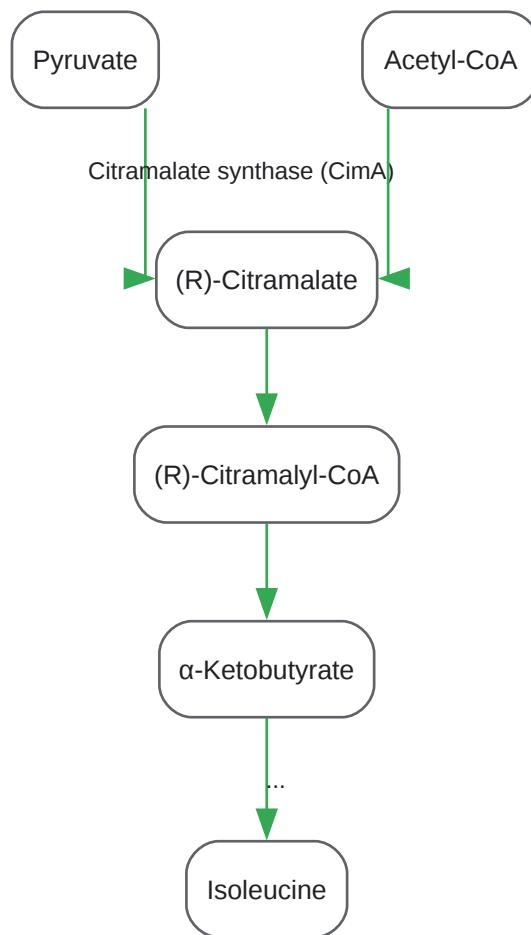


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Caption: Simplified overview of the Methylaspartate Pathway.

Isoleucine Biosynthesis Pathway (via Citramalate)

An alternative route to the essential amino acid isoleucine, bypassing the typical threonine-dependent pathway in some organisms.



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Caption: Isoleucine biosynthesis via the citramalate pathway.

Experimental Protocols

Biotechnological Production of (R)-(-)-Citramalic Acid

A highly efficient method for producing citramalic acid is through fed-batch fermentation using engineered *Escherichia coli*.^{[7][8][9]}

5.1.1. Strain and Plasmid

- Host Strain: *E. coli* BW25113 with deletions in *ldhA* (lactate dehydrogenase) and *pflB* (pyruvate formate-lyase) to prevent byproduct formation.
- Plasmid: A suitable expression vector (e.g., pBAD24) containing the gene for a mesophilic variant of citramalate synthase from *Methanococcus jannaschii* (CimA3.7).

5.1.2. Media and Culture Conditions

- Inoculum Medium: Standard Luria-Bertani (LB) medium.
- Fermentation Medium: A defined mineral salts medium is used. A typical composition includes:
 - KH_2PO_4 : 3 g/L
 - K_2HPO_4 : 12 g/L
 - $(\text{NH}_4)_2\text{SO}_4$: 5 g/L
 - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.25 g/L
 - Trace elements solution
 - Glucose (initial concentration, e.g., 10-20 g/L)
 - Yeast extract (e.g., 1.4 g/L)
- Fed-batch Feed: Concentrated glucose solution (e.g., 500 g/L).

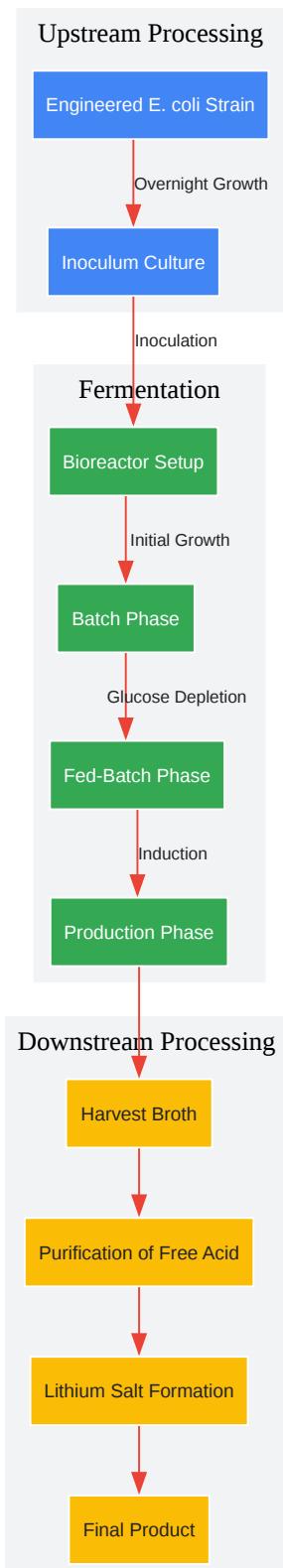
5.1.3. Fermentation Protocol

- Inoculum Preparation: Inoculate a single colony of the engineered *E. coli* strain into LB medium and grow overnight at 37°C with shaking.
- Bioreactor Setup: Prepare a 5 L bioreactor with 3 L of fermentation medium. Sterilize and set the initial conditions: 37°C, pH 7.0 (controlled with NH₄OH), and dissolved oxygen maintained above 20% by adjusting agitation and aeration.
- Inoculation: Inoculate the bioreactor with the overnight culture to an initial OD₆₀₀ of ~0.1.
- Batch Phase: Allow the culture to grow in batch mode until the initial glucose is depleted.
- Fed-Batch Phase: Start a continuous feed of the concentrated glucose solution. The feed rate is gradually increased to maintain a low glucose concentration in the bioreactor, which prevents the accumulation of inhibitory byproducts like acetate.
- Induction: When the culture reaches a high cell density (e.g., OD₆₀₀ of 50), induce the expression of citramalate synthase by adding a suitable inducer (e.g., L-arabinose if using a pBAD promoter).
- Production Phase: Continue the fed-batch cultivation for a period of 48-72 hours, monitoring cell growth and citramalate production.
- Harvest and Downstream Processing: Harvest the fermentation broth. The citramalic acid can be recovered from the supernatant through methods such as extraction or chromatography.

5.1.4. Preparation of the Lithium Salt

To prepare **(R)-(-)-Citramalic Acid Lithium**, the purified free acid is reacted with a stoichiometric amount of a lithium base, such as lithium hydroxide or lithium carbonate, in an aqueous solution. The resulting salt can then be isolated by evaporation of the solvent.

Experimental Workflow for Biotechnological Production



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